molecular formula C10H12BrNO B2585795 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782852-31-6

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B2585795
CAS RN: 1782852-31-6
M. Wt: 242.116
InChI Key: ZYGPBQQWGGYATD-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 242.12 . It is typically stored at 4 degrees Celsius and has a physical form of powder .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C10H12BrNO/c1-13-9-5-4-8-7 (10 (9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3 . The key for this InChI code is ZYGPBQQWGGYATD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a powder with a molecular weight of 242.12 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Evaluation as Inhibitors

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline and its derivatives have been synthesized and evaluated for their potential as inhibitors in various fields. For instance, 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones, derived from 6-bromo-2-methoxyquinoline, have demonstrated inhibitory activities against steroid 5alpha reductases, with activity and selectivity depending on the heterocycle features and the N,N-dialkylamide substituent size (Baston, Palusczak, & Hartmann, 2000).

Tubulin Polymerization Inhibition

Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been developed as novel classes of tubulin-polymerization inhibitors targeting the colchicine site. These compounds, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show significant in vitro cytotoxic activity and potency against tubulin assembly. They cause cell arrest in G2/M phase and disrupt microtubule formation, highlighting their potential in cancer research (Wang et al., 2014).

Synthesis Techniques Improvement

Research has also focused on improving synthesis techniques for related compounds. For example, introducing a telescoping process in the synthesis of key intermediates has led to a reduction in isolation processes, increased total yield, and quick supply to medicinal laboratories, enhancing the efficiency of drug discovery processes (Nishimura & Saitoh, 2016).

Antimicrobial Activity

Quinoline derivatives carrying the 1,2,3-triazole moiety, starting from 4-methoxyaniline and including the 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline structure, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds displayed moderate to very good activities, comparable to first-line drugs, indicating their potential in antimicrobial therapy (Thomas, Adhikari, & Shetty, 2010).

Safety and Hazards

The safety information available indicates that 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities . .

Biochemical Pathways

Tetrahydroquinolines are known to be involved in various biochemical processes , but the specific pathways influenced by 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline remain to be elucidated.

Pharmacokinetics

The pharmacokinetics of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The compound’s bioavailability, half-life, and other pharmacokinetic parameters are unknown. It’s worth noting that the compound’s molecular weight is 242.12 , which is within the range generally favorable for oral bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is stored at a temperature of 4 degrees Celsius , suggesting that it may be sensitive to heat.

properties

IUPAC Name

5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPBQQWGGYATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

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